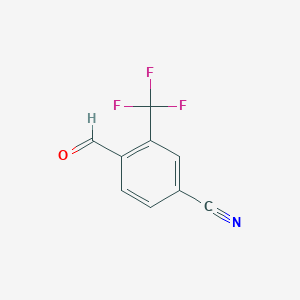

4-Formyl-3-(trifluoromethyl)benzonitrile

概要

説明

4-Formyl-3-(trifluoromethyl)benzonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which significantly influences its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of compounds related to 4-Formyl-3-(trifluoromethyl)benzonitrile has been explored in the context of creating molecules with liquid crystalline behavior. For instance, a series of luminescent benzonitriles with bent-core structures were synthesized, which included various ring systems such as methoxy pyridine, benzonitrile, and alkoxy benzene. These compounds were characterized by spectral techniques and showed potential as mesogens .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been studied at low temperatures (123K), revealing that the molecules are linked together through hydrogen bonds forming a dense two-dimensional network. The aromatic ring in this compound is slightly deformed due to the presence of electronegative groups . Additionally, quantum mechanical calculations have been performed on related molecules to obtain detailed vibrational assignments and to predict sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted benzenes has been investigated, particularly in [3+2] cycloaddition reactions. The presence of the trifluoromethyl group was found to reduce the activation energy, thus potentially increasing the yield of the reaction. These reactions were shown to proceed through a one-step, two-stage mechanism without being significantly affected by the addition of solvents like THF .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Formyl-3-(trifluoromethyl)benzonitrile derivatives have been extensively studied. For example, the thermal properties of perfluoroalkyl-substituted benzonitriles were examined, revealing notable smectic properties and the influence of fluorophilic and polar interactions on molecular arrangements . The liquid crystalline behavior of related benzonitriles was also investigated, showing that compounds with different alkoxy chain lengths exhibit distinct mesophases, such as nematic and orthorhombic columnar phases . The electronic properties of these compounds were further explored through electrochemical studies and DFT calculations, which provided insights into their band gaps and frontier molecular orbital distributions .

科学的研究の応用

Electrolyte Additive in Lithium Ion Batteries

4-Formyl-3-(trifluoromethyl)benzonitrile has been utilized as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries. This compound significantly enhances the cyclic stability of these batteries. It aids in forming a low-impedance protective film on the cathode, preventing oxidative decomposition of the electrolyte and suppressing manganese dissolution, thus improving battery performance (Huang et al., 2014).

Dermatological Applications

A derivative of 4-Formyl-3-(trifluoromethyl)benzonitrile, specifically 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum. It has been found to be potent, selective, and exhibits reduced risk of unwanted systemic side effects (Li et al., 2008).

Enhancing Mesomorphic Properties

4-Formyl-3-(trifluoromethyl)benzonitrile contributes to the enhancement of mesomorphic properties in certain compounds. Its introduction to the benzonitrile ring in 4-benzoylaminobenzonitrile derivatives has led to modifications in thermal behaviors and mesophases, making it valuable in materials science (Mori et al., 2011).

Polymer Solar Cells

In the field of renewable energy, 4-Formyl-3-(trifluoromethyl)benzonitrile has been used as an additive in polymer solar cells (PSCs). Its inclusion enhances power conversion efficiency by facilitating ordering of the polymer chains, which results in higher absorbance and improved fill factor (Jeong et al., 2011).

Corrosion Inhibition

Research has also indicated the potential of 4-Formyl-3-(trifluoromethyl)benzonitrile derivatives as corrosion inhibitors for mild steel in acidic media. These derivatives show excellent inhibitory performance, likely due to their molecular structure, which facilitates adsorption on the steel surface, protecting it from corrosion (Chaouiki et al., 2018).

特性

IUPAC Name |

4-formyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJWOPZFPUOMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-3-(trifluoromethyl)benzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)